molecular formula C10H12Br2O B2824349 2,4-Dibromo-6-tert-butylphenol CAS No. 15460-12-5

2,4-Dibromo-6-tert-butylphenol

Cat. No.: B2824349
CAS No.: 15460-12-5
M. Wt: 308.013
InChI Key: KSURDFVRHGKTAA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-tert-butylphenol is an organic compound with the molecular formula C₁₀H₁₂Br₂O. It is a brominated phenol derivative characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenolic ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-tert-butylphenol typically involves the bromination of 6-tert-butylphenol. The reaction is carried out using bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-tert-butylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or amines, and the reactions are typically carried out in aqueous or organic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols or amines.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include the corresponding phenol or other reduced derivatives.

Scientific Research Applications

2,4-Dibromo-6-tert-butylphenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other brominated compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antimicrobial properties.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-tert-butylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play a crucial role in its reactivity. The compound can act as an electrophile, participating in substitution reactions with nucleophiles. Additionally, its phenolic group can undergo oxidation and reduction reactions, contributing to its diverse chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Similar in structure but lacks bromine atoms.

    2,6-Dibromo-4-tert-butylphenol: Similar bromination pattern but different positioning of the tert-butyl group.

    4-tert-Butylphenol: Lacks bromine atoms and has a different substitution pattern.

Uniqueness

2,4-Dibromo-6-tert-butylphenol is unique due to the specific positioning of the bromine atoms and the tert-butyl group on the phenolic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dibromo-6-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSURDFVRHGKTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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